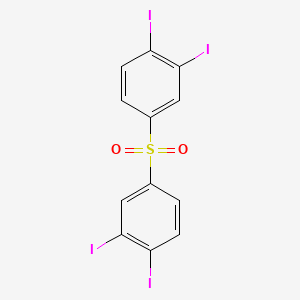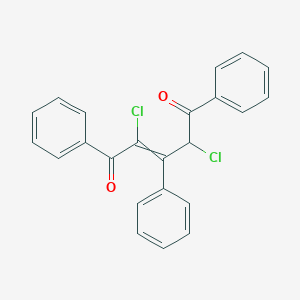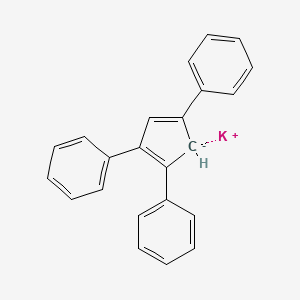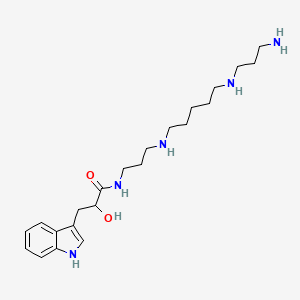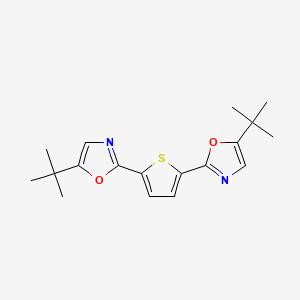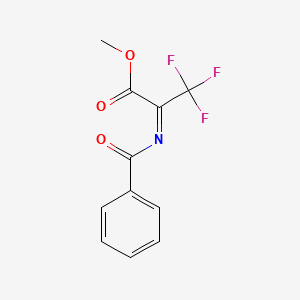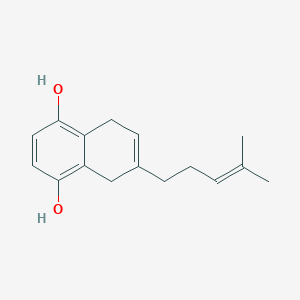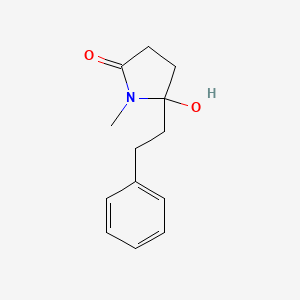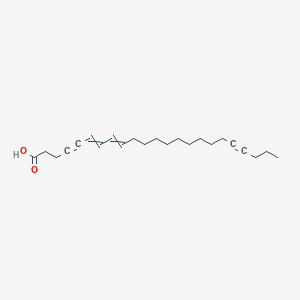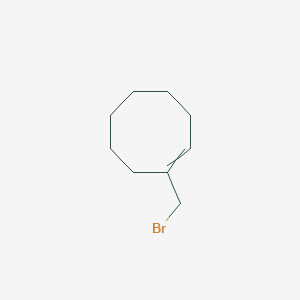
1-(Bromomethyl)cyclooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)cyclooct-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclooctene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclooct-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclooctene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the allylic position of the cyclooctene ring .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)cyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, such as hydroxide ions, leading to the formation of cyclooct-1-en-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form cyclooctadiene.
Oxidation Reactions: The bromomethyl group can be oxidized to form cyclooct-1-en-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Cyclooct-1-en-1-ol
- Cyclooctadiene
- Cyclooct-1-en-1-carboxylic acid
Applications De Recherche Scientifique
1-(Bromomethyl)cyclooct-1-ene has diverse applications in scientific research:
- Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers .
- Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays .
- Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals .
- Industry: The compound is utilized in the production of specialty chemicals and materials, such as adhesives and coatings .
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)cyclooct-1-ene involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the ring strain in the cyclooctene ring, which affects the stability of intermediates and transition states .
Comparaison Avec Des Composés Similaires
- 1-(Bromomethyl)cyclopent-1-ene
- 1-(Bromomethyl)cyclohex-1-ene
- 1-(Bromomethyl)cyclohept-1-ene
Comparison: 1-(Bromomethyl)cyclooct-1-ene is unique due to its eight-membered ring structure, which imparts distinct reactivity compared to smaller ring analogs. The increased ring strain in cyclooctene enhances its reactivity in elimination and substitution reactions, making it a more versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(bromomethyl)cyclooctene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-8-9-6-4-2-1-3-5-7-9/h6H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBUUIZEZFZIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50769655 |
Source


|
| Record name | 1-(Bromomethyl)cyclooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50769655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139615-92-2 |
Source


|
| Record name | 1-(Bromomethyl)cyclooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50769655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
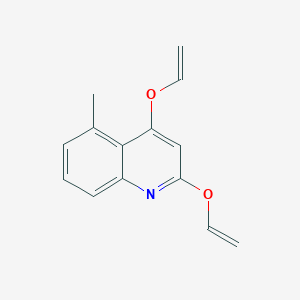
-lambda~5~-phosphane](/img/structure/B14278566.png)
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
